molecular formula C8H15NO5 B7771441 4-Amino-4-methyl-2-pentanone Oxalate CAS No. 53608-87-0

4-Amino-4-methyl-2-pentanone Oxalate

Cat. No.: B7771441
CAS No.: 53608-87-0
M. Wt: 205.21 g/mol
InChI Key: PABISXFQAHDPMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methyl-2-pentanone Oxalate typically involves the reaction of 4-Amino-4-methyl-2-pentanone with oxalic acid. The process can be summarized as follows :

    Preparation of Solutions: Dissolve 4-Amino-4-methyl-2-pentanone and oxalic acid separately in water.

    Mixing: Slowly add the 4-Amino-4-methyl-2-pentanone solution to the oxalic acid solution while stirring continuously.

    Reaction: Allow the reaction to proceed, forming this compound.

    Isolation: Filter or centrifuge the reaction mixture to separate the solid product.

    Drying: Dry the solid product to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methyl-2-pentanone Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Amino-4-methyl-2-pentanone Oxalate include:

Uniqueness

This compound is unique due to its oxalate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-amino-4-methylpentan-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-5(8)4-6(2,3)7;3-1(4)2(5)6/h4,7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABISXFQAHDPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

625-03-6, 53608-87-0
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53608-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00211533
Record name 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51283-38-6, 625-03-6, 53608-87-0
Record name 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51283-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate
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Record name NSC148350
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Record name 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate
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Record name 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate
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